![molecular formula C18H18N4O3S B2573897 N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine CAS No. 422532-99-8](/img/structure/B2573897.png)
N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine
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Description
N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine, also known as MNQ, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the field of cancer research.
Scientific Research Applications
Antimicrobial and Antitubercular Applications
Research has identified derivatives of quinazolin-4-amine as potent anti-tubercular agents. A study by Maurya et al. (2013) synthesized compounds that showed significant anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting low cytotoxic values, indicating safety for further investigation (Maurya et al., 2013). Additionally, Mezaal and Adnan (2021) explored the antibacterial activity of novel heterocyclic derivatives from 4-methoxy-2-nitroaniline, highlighting the potential of these compounds in combating bacterial infections (Mezaal & Adnan, 2021).
Cancer Therapy
Compounds related to N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine have been studied for their potential in cancer therapy. For instance, ZD6474, a derivative with a similar quinazolin-4-amine structure, inhibits vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration, indicating its potential as a therapeutic agent in cancer treatment (Wedge et al., 2002).
Radiopharmaceutical Applications
The radiolabeling and biodistribution of benzo[g]quinazolin-4(3H)-one derivatives have been studied, with findings suggesting their potential as radiopharmaceuticals for targeting tumor cells in mice. This research indicates the usefulness of these compounds in developing diagnostic and therapeutic radiopharmaceuticals (Al-Salahi et al., 2018).
Antimalarial Applications
Quinazoline derivatives have also shown antimalarial effects, as demonstrated by Elslager et al. (1978), who synthesized a series of quinazolines with varying substituents, finding some with suppressive activity against Plasmodium berghei in mice, although not as active as certain benchmarks. This work highlights the potential of quinazoline derivatives in developing antimalarial drugs (Elslager et al., 1978).
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-25-11-10-19-17-15-4-2-3-5-16(15)20-18(21-17)26-12-13-6-8-14(9-7-13)22(23)24/h2-9H,10-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGYLOLVFAUXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-((4-nitrobenzyl)thio)quinazolin-4-amine |
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